molecular formula C6H10O2 B030556 Acetonylacetone CAS No. 110-13-4

Acetonylacetone

Cat. No. B030556
CAS RN: 110-13-4
M. Wt: 114.14 g/mol
InChI Key: OJVAMHKKJGICOG-UHFFFAOYSA-N
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Description

Acetonylacetone (also known as 2-acetyl-2-hydroxy-1,3-propanedione) is a colorless liquid that is soluble in alcohol, ether, and water. It is a ketone derived from acetone and has a variety of uses in scientific research and in the laboratory. It is a versatile compound that can be used in a wide range of applications, including synthesis, catalysis, and biochemical studies.

Scientific Research Applications

  • Polymer Analysis : Acetonylacetone reacts with methylamine, playing a significant role in pyrolysis polymer analysis. This reaction enables qualitative and quantitative analysis of polymers with primary amine or carbonyl functional groups (Wang & Hasha, 1999).

  • Surface Science : In surface science, this compound and propanal extend the stability range of the reconstructed Au(100) surface. They interact strongly with the gold surface, which hinders the adsorption of anions and delays surface reconstruction (Skołuda, 2004).

  • Industrial Chemistry : In the context of industrial chemistry, the reketonization reaction where acetone is deconstructed and used for the construction of MIPK is crucial. It serves as a valuable side reaction for the production of ketones and biofuel upgrades (Ignatchenko et al., 2019).

  • Microbiology : The study of acetone carboxylase in Rhodococcus rhodochrous identified novel nucleotide usage and broader substrate specificity. This finding could aid in the development of new antibiotics for acetone-related diseases (Clark & Ensign, 1999).

  • Catalysis : this compound conversion on AlPO4-cesium oxide catalysts leads to higher basic properties and higher selectivities for base-catalyzed cyclization, although it cannot simultaneously characterize acidic and basic surface properties of acid-base heterogeneous catalysts (Bautista et al., 1999).

  • Organic Chemistry : In organic chemistry, the this compound-primary amine reaction leads to N-substituted -2, 5-dimethylpyrroles via N-substituted imines. The rate of imine formation and decay is influenced by the steric hindrance (Katritzky et al., 1986).

  • Chemical Sensing : Resistive chemosensors and chemomechanical actuators show promise in monitoring metabolic rate and weight control, using ketone bodies and acetone gas emissions in exhaled breath and skin (Gouma et al., 2014).

  • Photosynthesis Research : Acetone metabolism in Rhodopsudomonas gelatinosa is mediated by a CO2-dependent enzyme, indicating that acetone may be a key component of cellular metabolism in vivo (Siegel, 1950).

Safety and Hazards

Acetonylacetone is considered hazardous. It is a combustible liquid and can cause skin and eye irritation. Prolonged or repeated exposure may cause damage to organs .

Future Directions

Future research may include the development of more efficient synthesis methods, exploration of its potential applications in fields such as medicine, agriculture, and more. There is also potential for improving the acetylacetone yield in future studies, such as metabolic flow regulation and key genes expression level modulation .

Mechanism of Action

Target of Action

Acetonylacetone, also known as 2,5-Hexanedione, is an aliphatic diketone . It is a colorless liquid and is used as a building block for the synthesis of many coordination complexes as well as heterocyclic compounds

Mode of Action

The mode of action of this compound is primarily through its tautomeric forms. It exists in equilibrium with a tautomer CH3−C(=O)−CH=C(−OH)−CH3 . These tautomers interconvert so rapidly under most conditions that they are treated as a single compound in most applications . The enol form has C2v symmetry, meaning the hydrogen atom is shared equally between the two oxygen atoms .

Biochemical Pathways

The biosynthetic pathway of this compound was constructed by reversing its biodegradation route, and the this compound was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii .

Acetogens are anaerobic gram-positive bacteria capable of growth on gaseous substrates: CO2, CO, H2. These bacteria have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway . This is the only pathway of CO2 fixation coupled to energy storage .

Result of Action

The result of the action of this compound is primarily through its role as a building block in the synthesis of many coordination complexes as well as heterocyclic compounds .

Action Environment

The action of this compound is influenced by the environment. The keto and enol tautomers of this compound coexist in solution. The enol form is favored in the gas phase and in nonpolar solvents, while the keto form becomes more favorable in polar, hydrogen-bonding solvents, such as water .

Biochemical Analysis

Biochemical Properties

The biosynthetic pathway of Acetonylacetone was constructed by reversing its biodegradation route, and this compound was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii .

Cellular Effects

The effects of this compound on cells are largely determined by its interactions with various enzymes and proteins. For instance, the production of this compound was improved by site-directed mutagenesis of Dke1 .

Molecular Mechanism

At the molecular level, this compound interacts with specific amino acid residues, which were selected for enzyme improvement based on sequence alignment and structure analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the double-mutant (K15Q/A60D) strain presented the highest this compound-producing capacity which is 3.6-fold higher than that of the wild-type protein .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

properties

IUPAC Name

hexane-2,5-dione
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InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3
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InChI Key

OJVAMHKKJGICOG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CCC(=O)C
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Molecular Formula

C6H10O2
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DSSTOX Substance ID

DTXSID8030138
Record name 2,5-Hexanedione
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Molecular Weight

114.14 g/mol
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Physical Description

2,5-hexanedione is a clear colorless to amber liquid with a sweet aromatic odor. (NTP, 1992), Liquid that slowly turns yellow; [Merck Index] Colorless to amber liquid with a sweet odor; [CAMEO] Yellow liquid; [Alfa Aesar MSDS]
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Boiling Point

376 °F at 760 mmHg (NTP, 1992)
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Flash Point

174 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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Density

0.9737 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.43 mmHg at 68 °F ; 1.6 mmHg at 77 °F (NTP, 1992), 2.93 [mmHg]
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CAS RN

110-13-4
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Melting Point

22.1 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetonylacetone
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Acetonylacetone
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Acetonylacetone
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Acetonylacetone
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Acetonylacetone

Q & A

Q1: What is the molecular formula and weight of acetonylacetone?

A1: this compound, also known as 2,5-hexanedione, has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been used to characterize this compound. These include 1H NMR, IR, and mass spectrometry. [] Researchers have also studied its electron energy-loss spectrum, revealing information about its low-lying, spin-forbidden transitions. []

Q3: How does this compound react with amines?

A3: this compound undergoes a Paal-Knorr reaction with primary amines. This reaction, typically catalyzed by an acid, leads to the formation of N-substituted 2,5-dimethylpyrroles. [, , , , ] This reaction can be facilitated by various catalysts including metal-organic frameworks like MIL-53(Al) [], aluminosilicate zeolites like HZSM-5 [], commercially available aluminas like CATAPAL 200 [], and even simple Brønsted acids like the ionic liquid [DDPA][HSO4]. []

Q4: Can this compound be used to synthesize other heterocycles besides pyrroles?

A4: Yes, beyond pyrroles, this compound serves as a building block for other heterocycles. It can react with hydrazine to form pyridazine derivatives. [] Additionally, reactions with ethyl cyanoacetate can yield cyclopenta[b]pyrans, which can be further transformed into pyrindinones. []

Q5: Can this compound participate in cycloaddition reactions?

A5: Yes, photochemically generated benzonitrile-isopropylide, derived from 3-phenyl-2H-azirine, undergoes cycloaddition with this compound to form a bis-adduct. []

Q6: Are there any examples of this compound being used in a Cannizzaro reaction?

A6: Yes, research has shown that this compound can be used in a Cannizzaro reaction to simultaneously produce 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. []

Q7: What is a notable application of this compound in polymer analysis?

A7: this compound plays a crucial role in the pyrolysis analysis of polymers containing primary amines or carbonyl groups separated by two methylene units. This reaction facilitates unique thermal degradation patterns, enabling qualitative and quantitative analysis by pyrolysis gas chromatography. []

Q8: What is the role of this compound in studying the acidic properties of zeolites?

A8: this compound is used as a probe molecule in the this compound method to quantify the acid/base properties of zeolites like HZSM-5. This method reveals the presence of basic sites in the catalyst, which may not be detectable using conventional techniques like ammonia TPD or pyridine FTIR. []

Q9: What happens during the electrochemical reduction of this compound?

A9: Electrochemical reduction of this compound on a mercury cathode in hydrochloric acid has been studied. The process involves the protonated form of this compound as the electroactive species. The rate of reduction depends on the preceding protonation step and/or the adsorption of the electroactive species. [] This reduction can yield various products including acetaldehyde, acetone, acetic acid, 2,5-hexanediol, and 2,5-dimethyltetrahydrofuran, depending on the applied potential and reaction conditions. []

Q10: Has the reduction potential of this compound been measured?

A10: Yes, the reduction potential of this compound has been measured using a dropping mercury electrode and polarography. The study found that the enol form of this compound is more easily reduced than the keto form. []

Q11: How does this compound behave in photochemical reactions?

A11: this compound, along with biacetyl and acetylacetone, acts as a potent activator in the photodecoloration of various dyes, including azo, triarylmethane, and anthraquinone dyes. This process, potentially driven by photo-induced energy and electron transfer, offers a more efficient alternative to traditional hydroxyl radical-based dye degradation methods. []

Q12: What happens during the mercury-photosensitized decomposition of this compound?

A12: The decomposition of this compound when photosensitized by mercury (Hg(3P1)) proceeds primarily, if not exclusively, by breaking the central bond to form CH3CO and C2H4COCH3 radicals. []

Q13: Has this compound been investigated for its effects on biological systems?

A13: Research has shown that this compound can induce changes in the energy-transducing systems of rat liver mitochondria, specifically affecting oxidative phosphorylation. This effect appears to be stereoselective, with different diketones exhibiting varying levels of uncoupling activity. [, ]

Q14: Can this compound be degraded by microorganisms?

A14: The bacterium Gordonia alkanivorans strain E1 has demonstrated the ability to utilize this compound as a sole carbon and energy source, indicating its biodegradability. []

Q15: Are there any applications of this compound in materials science?

A15: this compound is utilized in sol-gel processing for the synthesis of titanium dioxide. The concentration of this compound in the sol-gel solution influences the phase transformation of titanium dioxide during CO2 laser annealing. Lower laser power and higher this compound concentrations favor the formation of the anatase phase. []

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